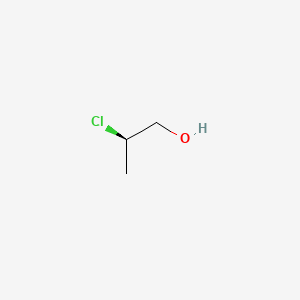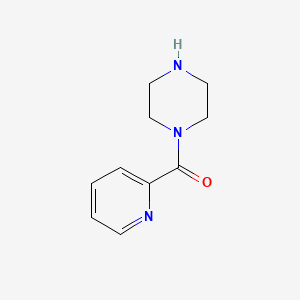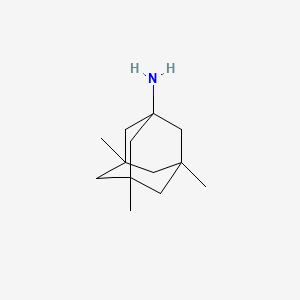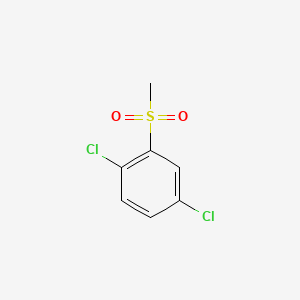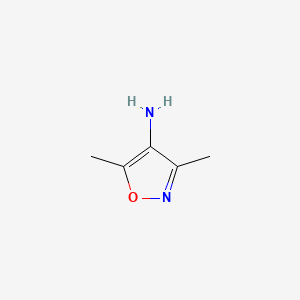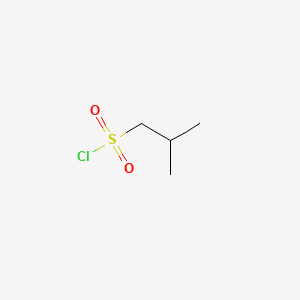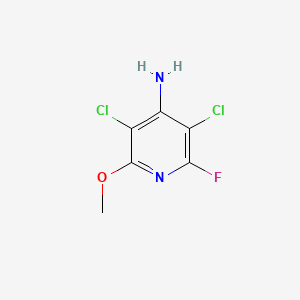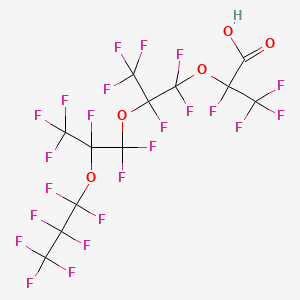
1,1,1-三氟-2-丁酮
描述
1,1,1-Trifluoro-2-butanone is an organic compound belonging to the class of ketones. It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a ketone functional group on the second carbon atom. This compound is known for its high chemical stability and unique reactivity, making it a valuable intermediate in various chemical syntheses .
科学研究应用
1,1,1-Trifluoro-2-butanone has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Rotational Spectrum Analysis: Its rotational spectra have been extensively studied to understand its molecular structure and stability.
Radiopharmaceuticals: It is used in the synthesis of carbon-14 labeled compounds for medical diagnostics and biological research.
Biofuel Research:
作用机制
Target of Action
It is known that the compound may be used in the synthesis of other complex molecules , suggesting that it could interact with various biological targets depending on the context.
Mode of Action
It is known to be used for the in situ generation of ethyl (trifluoromethyl)dioxirane (ETDO) , indicating that it may undergo reactions to form other active compounds.
Biochemical Pathways
Given its use in the synthesis of other compounds , it is likely that its effects on biochemical pathways are context-dependent and related to the specific reactions it undergoes.
Result of Action
As a chemical used in synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.
生化分析
Biochemical Properties
1,1,1-Trifluoro-2-butanone plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of 5α,6β-dibromo-25-hydroxycholestan-3β-yl acetate . The interaction of 1,1,1-Trifluoro-2-butanone with enzymes such as ethyl (trifluoromethyl)dioxirane (ETDO) highlights its importance in biochemical synthesis . These interactions are primarily based on the compound’s ability to act as a building block in organic synthesis, facilitating the formation of complex molecules.
Molecular Mechanism
The molecular mechanism of 1,1,1-Trifluoro-2-butanone involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, its interaction with ethyl (trifluoromethyl)dioxirane (ETDO) results in the generation of reactive intermediates that can participate in further biochemical reactions . Additionally, 1,1,1-Trifluoro-2-butanone can influence gene expression by binding to transcription factors, thereby modulating their activity and leading to changes in the expression of target genes. These molecular interactions highlight the compound’s role in regulating biochemical processes.
准备方法
1,1,1-Trifluoro-2-butanone can be synthesized through several methods:
化学反应分析
1,1,1-Trifluoro-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction with lithium aluminium hydride yields trifluoro alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,1,1-Trifluoro-2-butanone can be compared with other similar compounds such as:
1,1,1-Trifluoro-2-propanone: This compound has a similar structure but with one less carbon atom, making it less bulky and potentially more reactive in certain reactions.
1,1,1-Trifluoroacetone: Another similar compound, which also has three fluorine atoms but differs in the position of the ketone group.
The uniqueness of 1,1,1-Trifluoro-2-butanone lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical processes.
属性
IUPAC Name |
1,1,1-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHMPFSDVNFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959050 | |
| Record name | 1,1,1-Trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-88-4 | |
| Record name | 1,1,1-Trifluoro-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 381-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trifluoro-2-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU2S3EQD9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1,1,1-Trifluoro-2-butanone and what insights do we have into its conformational landscape?
A1: 1,1,1-Trifluoro-2-butanone (C4H5F3O) exists predominantly in a conformation where the trifluoromethyl group and the carbonyl group are in a cis configuration (dihedral angle of 0°). This conformational preference, along with structural parameters like bond lengths and angles, has been determined through a combination of chirped-pulse Fourier transform microwave spectroscopy and quantum chemical calculations. This type of analysis is crucial for understanding the molecule's reactivity and potential interactions with other molecules.
Q2: How has 1,1,1-Trifluoro-2-butanone been utilized in synthetic chemistry?
A2: Research indicates that 1,1,1-Trifluoro-2-butanone serves as a valuable precursor in organic synthesis. Specifically, it acts as a key building block in the preparation of 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones. This synthetic pathway involves reacting 1,1,1-Trifluoro-2-butanone with alkyl vinyl ethers, leading to the formation of 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone intermediates. This synthetic route highlights the versatility of 1,1,1-Trifluoro-2-butanone in constructing more complex fluorinated molecules, which hold significance in medicinal chemistry and materials science.
Q3: Has 1,1,1-Trifluoro-2-butanone been incorporated into the development of any biologically active molecules?
A3: Yes, a derivative of 1,1,1-Trifluoro-2-butanone, known as BMS-229724 (4-[4-[2-[2-[bis(4-chlorophenyl)methoxy]ethylsulfonyl]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone), has shown promise as a selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory cascade by releasing arachidonic acid from phospholipids. BMS-229724 demonstrated efficacy in reducing inflammation in preclinical models, highlighting the potential of 1,1,1-Trifluoro-2-butanone-derived compounds as therapeutic agents.
Q4: What analytical techniques have been employed to study 1,1,1-Trifluoro-2-butanone and its derivatives?
A4: Researchers utilize a combination of spectroscopic and chromatographic techniques for the characterization and analysis of 1,1,1-Trifluoro-2-butanone and related compounds. Chirped-pulse Fourier transform microwave spectroscopy has been crucial in elucidating the molecule's rotational spectrum, providing insights into its conformational preferences and structural details. Furthermore, radiolabeling strategies, such as incorporating carbon-14, have facilitated the synthesis and tracking of 1,1,1-Trifluoro-2-butanone derivatives in biological systems.
Q5: Has the potential of 1,1,1-Trifluoro-2-butanone and its derivatives been explored in the context of metal complexation?
A5: Interestingly, research has explored the interaction of a related compound, 4-(2-Thienyl)-4-thioxo-1,1,1-trifluoro-2-butanone (STTA), with metal ions. Studies have investigated the separation of metal-STTA complexes, such as those formed with Co(III), Ni(II), Cu(II), and Zn(II), using reversed-phase high-performance liquid chromatography (RP-HPLC). This research highlights the potential of 1,1,1-Trifluoro-2-butanone-derived ligands in coordination chemistry and separation science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)


